molecular formula C18H27NO3S2 B2625897 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797970-61-6

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2625897
CAS No.: 1797970-61-6
M. Wt: 369.54
InChI Key: MNYIHDAYWAXEIN-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group, linked to a propan-1-one chain that terminates in a (4-(methylthio)phenyl) moiety. This specific molecular architecture, which incorporates sulfonyl and thioether functional groups, suggests potential for interesting chemical and biological properties, making it a candidate for various investigative applications in medicinal chemistry and drug discovery research. Compounds with pyrrolidine and sulfonamide structures are frequently explored in pharmaceutical research for their potential to interact with biological targets . Similarly, the (methylthio)phenyl group is a common pharmacophore found in molecules studied for a range of activities . This compound is intended for research purposes by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use. Researchers are responsible for conducting all necessary experiments in a safe and controlled laboratory environment, in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-18(2,3)24(21,22)16-11-12-19(13-16)17(20)10-7-14-5-8-15(23-4)9-6-14/h5-6,8-9,16H,7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYIHDAYWAXEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogues of Propan-1-one Derivatives

The following table highlights structural and synthetic differences between the target compound and related propan-1-one derivatives:

Compound Name Key Substituents Synthesis Method Yield Physical Properties Biological Activity Reference
Target Compound Pyrrolidinyl (tert-butylsulfonyl), 4-(methylthio)phenyl Not specified N/A Not reported Not reported
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c) Benzylamino, 4-chlorophenyl From 4-chloro-N-methoxy-N-methylbenzamide 41% Yellow oil Not reported
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Methoxyphenyl, pyrrolidinyl diazenyl, α,β-unsaturated ketone Conventional/microwave synthesis Not specified Not reported Antimicrobial (hypothesized)
1-{3-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenoxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)propan-1-one Pyrrolidinyl (oxadiazolyl phenoxy), 4-methoxyphenyl Multi-step heterocyclic functionalization Not specified Not reported Binding affinity studies (hypothesized)
(E)-3-(4-(benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10) Thiazolidinyl, benzyloxy, Schiff base Conventional/microwave synthesis Not specified Solid or oil (varies) Antimicrobial (tested)
Key Observations:
  • Synthetic Efficiency :
    • Yields for propan-1-one derivatives vary widely (e.g., 41% for 1c vs. 71% for compound 15cc in ), suggesting that sterically hindered groups (e.g., tert-butylsulfonyl) could complicate synthesis.
  • Biological Relevance :
    • While the target compound’s bioactivity is unreported, structurally similar compounds like AAP-1 to AAP-10 exhibit antimicrobial activity, implying that the methylthio group may interact with microbial targets .

Functional Group Comparisons

A. Sulfur-Containing Groups :
  • Methylthio (SCH3) : Present in the target compound and fluorobenzoyl ketene dithioacetal (). The dithioacetal in shows enhanced stability due to dual thioether bonds, whereas the single methylthio group in the target compound may offer moderate metabolic resistance compared to oxygenated analogues .
  • Thiophene/Thiazolidine : Compounds like AAP-1 () and Example 63 () incorporate thiophene or thiazolidine rings, which are π-conjugated systems with distinct electronic profiles compared to the aliphatic methylthio group.
B. Pyrrolidine Modifications :
  • The tert-butylsulfonyl-pyrrolidine in the target compound contrasts with the unmodified pyrrolidine in 15cc () and the oxadiazole-linked pyrrolidine in . Sulfonyl groups are known to enhance solubility in polar solvents and influence protein-binding interactions .

Physicochemical Properties

  • Lipophilicity : The tert-butylsulfonyl group may reduce logP compared to purely aromatic substituents (e.g., naphthalen-2-yl in 1d ).
  • Melting Point : Bulky substituents (e.g., tert-butylsulfonyl) typically increase melting points, as seen in 1d (66–69°C, solid ), though the target compound’s physical state is unreported.

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound notable for its complex structure and significant biological activity. Characterized by a pyrrolidine ring, a tert-butyl sulfonyl group, and a methylthio-substituted phenyl moiety, this compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and tissue repair.

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor of lysyl oxidase , an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may have profound implications for conditions such as cancer metastasis and fibrosis, where the remodeling of the extracellular matrix plays a pivotal role.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise as a lead compound in drug discovery efforts aimed at treating various diseases, including:

  • Cancer : By inhibiting lysyl oxidase, the compound could potentially reduce tumor invasiveness and metastasis.
  • Fibrosis : The modulation of collagen cross-linking may offer therapeutic avenues for fibrotic diseases.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyrrolidine ring, tert-butyl sulfonyl groupLysyl oxidase inhibitorCombination of sulfonamide and pyrrolidine functionalities
1-(4-Methylthio-phenyl)-2-pyrrolidinonePyrrolidine ring, methylthio groupLimited biological activityLacks sulfonamide functionality
2-Methylthio-5-nitrophenolPhenolic structure with methylthio substitutionAntimicrobial propertiesContains nitro group instead of sulfonamide

Study 1: Inhibition of Lysyl Oxidase

A study conducted on the efficacy of various lysyl oxidase inhibitors highlighted the potential of this compound. The compound demonstrated significant inhibitory effects on lysyl oxidase activity in vitro, suggesting its applicability in therapeutic contexts where matrix remodeling is crucial.

Study 2: Anti-metastatic Properties

In another investigation, researchers explored the anti-metastatic properties of compounds structurally similar to this compound. Results indicated that the compound could reduce cell migration in cancer cell lines by inhibiting lysyl oxidase-mediated extracellular matrix remodeling.

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